molecular formula C12H17ClN2O B2711782 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide CAS No. 2411247-94-2

2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide

Cat. No.: B2711782
CAS No.: 2411247-94-2
M. Wt: 240.73
InChI Key: KMMCDGHDZBWOHA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O. This compound is known for its unique structure, which includes a chloroacetamide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-methyl-2-(3-methylpyridin-2-yl)propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interact with DNA, leading to potential anticancer effects by inducing DNA damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Similar structure but with an additional chlorine atom on the pyridine ring.

    2-Bromo-6-methylpyridine: Contains a bromine atom instead of a chlorine atom.

    2-Chloro-1-methylpyridinium iodide: Contains an iodide ion instead of an acetamide group

Uniqueness

2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the chloroacetamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9-5-4-6-14-11(9)12(2,3)8-15-10(16)7-13/h4-6H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMCDGHDZBWOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)(C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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